molecular formula C23H24N4O2 B2918670 2-(4-benzylpiperazin-1-yl)-N-(2-methylquinolin-4-yl)-2-oxoacetamide CAS No. 941939-28-2

2-(4-benzylpiperazin-1-yl)-N-(2-methylquinolin-4-yl)-2-oxoacetamide

Cat. No. B2918670
CAS RN: 941939-28-2
M. Wt: 388.471
InChI Key: KNRXBCDLNLFQMK-UHFFFAOYSA-N
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Description

The compound “2-(4-benzylpiperazin-1-yl)-N-(2-methylquinolin-4-yl)-2-oxoacetamide” does not have a detailed description available in the sources I searched .

Scientific Research Applications

Benzylpiperazine Derivatives and Related Compounds in Therapeutics

Benzylpiperazine derivatives and similar structures have been investigated for their diverse pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects. These compounds are part of a broader class known as privileged scaffolds, which are chemical structures frequently found in drug molecules with a wide range of therapeutic applications. For example, tetrahydroisoquinolines, which share structural similarities with the compound , have been studied for their anticancer properties and as potential treatments for infectious diseases like malaria, tuberculosis, and HIV (Singh & Shah, 2017).

Mechanisms of Action and Therapeutic Potential

The mechanisms of action of these compounds are diverse, targeting various biological pathways and receptors. For instance, some derivatives act as NMDA receptor antagonists, showing potential in treating central nervous system diseases (Liu et al., 2020). These findings underscore the importance of the chemical backbone present in 2-(4-benzylpiperazin-1-yl)-N-(2-methylquinolin-4-yl)-2-oxoacetamide for designing drugs aimed at treating neurological disorders.

Application in Neurodegeneration

Complex I inhibitors, similar in function to some benzylpiperazine derivatives, are of particular interest in neurodegenerative disease research. Compounds like MPP+ and related structures have been studied for their ability to induce neurodegeneration, offering a model for Parkinson's disease research and potential therapeutic targets (Kotake & Ohta, 2003).

Antimicrobial and Plant Defence Metabolites

Benzoxazinoids, related to the benzylisoquinoline family, demonstrate antimicrobial activity and play a role in plant defense. These compounds, while not directly linked to 2-(4-benzylpiperazin-1-yl)-N-(2-methylquinolin-4-yl)-2-oxoacetamide, illustrate the potential of structurally related molecules in developing new antimicrobial agents (de Bruijn, Gruppen, & Vincken, 2018).

Safety and Hazards

The safety and hazards associated with this compound are not available in the sources I searched .

properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-(2-methylquinolin-4-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-17-15-21(19-9-5-6-10-20(19)24-17)25-22(28)23(29)27-13-11-26(12-14-27)16-18-7-3-2-4-8-18/h2-10,15H,11-14,16H2,1H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRXBCDLNLFQMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-benzylpiperazin-1-yl)-N-(2-methylquinolin-4-yl)-2-oxoacetamide

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